3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is known for its unique structure, which includes a tetrahydrofuran ring attached to an aminopropanenitrile group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile typically involves the reaction of tetrahydrofuran-2-ylmethylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is utilized in several scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tetrahydrofuran-2-ylmethyl)amino]butanenitrile
- 3-[(Tetrahydrofuran-2-ylmethyl)amino]pentanenitrile
- 3-[(Tetrahydrofuran-2-ylmethyl)amino]hexanenitrile
Uniqueness
3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, with the CAS number 90322-18-2, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H14N2O
- Molecular Weight : 154.21 g/mol
- Density : 1.01 g/cm³
- Boiling Point : 292.8°C at 760 mmHg
- Flash Point : 130.9°C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound's structure allows it to engage in nucleophilic substitution reactions, potentially altering its biological profile depending on the substituents involved .
Anticancer Potential
The structural features of this compound may confer anticancer properties akin to other nitrile-containing compounds. For example, studies on tricarbonyl rhenium complexes indicate that compounds with similar functionalities can induce cell cycle arrest in cancer cells . This suggests that further investigation into the anticancer activity of this compound could yield significant insights.
Case Studies and Research Findings
While direct case studies on this specific compound are sparse, several investigations into related compounds provide a framework for understanding its potential:
- Antimicrobial Screening : Derivatives of tetrahydrofuran have been evaluated for their ability to inhibit microbial growth. These studies often utilize standard antimicrobial susceptibility tests to determine efficacy against pathogenic strains.
- Cytotoxicity Assays : Similar compounds have undergone cytotoxicity testing using various cancer cell lines (e.g., HeLa, MCF7). The results typically involve measuring cell viability post-treatment with different concentrations of the compound.
- Mechanistic Studies : Research has explored how structural modifications influence biological activity. For example, alterations in the side chains or functional groups can significantly affect the binding affinity to target proteins.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Notable Activities |
---|---|---|
3-[(Tetrahydrofuran-2-ylmethyl)amino]butanenitrile | Structure | Antimicrobial |
3-[(Tetrahydrofuran-2-ylmethyl)amino]pentanenitrile | Structure | Anticancer |
3-[(Tetrahydrofuran-2-ylmethyl)amino]hexanenitrile | Structure | Cytotoxicity |
Properties
IUPAC Name |
3-(oxolan-2-ylmethylamino)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-3,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKZHSOMHSHFDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381389 |
Source
|
Record name | 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-18-2 |
Source
|
Record name | 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.